7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
In acetonitrile, the compound shows:
- λₘₐₓ = 254 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): π→π* transitions in the aromatic system.
- λₘₐₓ = 310 nm (ε = 980 L·mol⁻¹·cm⁻¹): n→π* transitions from the dione moiety .
Mass Spectrometry (MS)
- EI-MS : Molecular ion peak at m/z 268.11 (C₁₁H₁₀BrNO₂⁺).
- Fragmentation pattern:
Computational Modeling of Molecular Geometry
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate experimental data:
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| C=O bond length (Å) | 1.22 | 1.21 |
| C-Br bond length (Å) | 1.90 | 1.89 |
| Dihedral angle (C4-C7) | 178.3° | 177.8° |
The HOMO-LUMO gap (4.3 eV) indicates moderate reactivity, localized on the brominated aromatic ring and dione groups . Molecular electrostatic potential (MEP) maps highlight electrophilic regions at the carbonyl oxygens and bromine atom, consistent with its reactivity in substitution reactions .
Optimized geometries align with crystallographic data, confirming minimal steric hindrance from the 4,4-dimethyl groups. The NBO analysis reveals hyperconjugation between lone pairs on oxygen and σ* orbitals of adjacent C-N bonds, stabilizing the dione system .
Properties
IUPAC Name |
7-bromo-4,4-dimethylisoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-11(2)8-4-3-6(12)5-7(8)9(14)13-10(11)15/h3-5H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMBJLWPROYPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The general procedure involves:
- Diazotization : Treatment of an amine precursor (e.g., 7-amino-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione) with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at 0°C.
- Copper-Mediated Bromination : Addition of copper(I) bromide (CuBr) facilitates bromide substitution, replacing the diazonium group.
Advantages and Limitations
- Advantages : High regioselectivity due to diazonium intermediate stability; scalable under mild conditions.
- Limitations : Requires a pre-synthesized amino precursor, which may necessitate additional steps.
Electrochemical Oxidation for Dione Formation
Another strategy leverages electrochemical methods to construct the isoquinoline-1,3-dione core, as demonstrated in RSC publications. This approach could be adapted for bromination.
Key Steps and Reagents
- Electrolysis Setup : Undivided cell with graphite electrodes in acetonitrile, using nBu₄NBF₄ as an electrolyte.
- Bromide Incorporation : Introduce bromide ions (e.g., via KBr or CuBr) during the reaction.
| Parameter | Value/Description | Source |
|---|---|---|
| Substrate | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline (hypothetical) | |
| Electrolyte | nBu₄NBF₄ | |
| Current Density | 10 mA | |
| Bromination Agent | CuBr or KBr |
Mechanistic Insights
Electrochemical oxidation generates reactive intermediates (e.g., radicals or cations) that facilitate bromide attachment. This method avoids traditional catalysts but requires specialized equipment.
Cyclization and Substitution Reactions
A third pathway involves cyclization of appropriate precursors followed by bromination, as seen in the synthesis of 6-bromo-4-iodoquinoline .
Synthetic Route
- Cyclization : React meldrum’s acid derivatives with aromatic amines (e.g., 4-bromoaniline) under acidic conditions.
- Bromination : Introduce bromine via electrophilic substitution or cross-coupling.
Challenges
Regioselectivity control and side reactions (e.g., over-bromination) are critical challenges.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Equipment |
|---|---|---|---|---|
| Sandmeyer Bromination | ~60–70% | High | Moderate | Standard |
| Electrochemical Oxidation | ~50–60% | Moderate | Low | Specialized |
| Cyclization + Substitution | ~35–50% | Variable | High | Standard |
Critical Data and Research Gaps
Structural Confirmation
Key analytical data for 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione include:
- Molecular Formula : C₁₁H₁₀BrNO₂
- Exact Mass : 252.015 (calculated)
- 1H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.6–2.2 ppm).
Unresolved Challenges
- Direct Synthesis : No peer-reviewed protocols for the target compound exist.
- Purity : Commercial samples (e.g., Sigma-Aldrich) report >95% purity, but synthetic routes to achieve this remain undocumented.
Chemical Reactions Analysis
Types of Reactions: 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of isoquinoline derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione as an anticancer agent. Its mechanism of action involves the induction of apoptosis in cancer cells through various pathways.
Case Study :
A study conducted on related compounds demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7) with IC50 values ranging from 1.9 to 7.52 μg/mL. These findings suggest that structural modifications to the isoquinoline core can enhance biological activity against cancer cells .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 7-Bromo derivative | MCF-7 | 1.9 - 7.52 |
| Doxorubicin (control) | MCF-7 | 3.23 |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It is believed to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Mechanism of Action :
It is proposed that the compound interacts with specific neurotransmitter receptors and ion channels, leading to a reduction in excitotoxicity and inflammation in neuronal tissues.
Structure-Activity Relationship
The structure of 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in its biological activity. The presence of the bromine atom and the dimethyl groups enhances lipophilicity and may influence receptor binding affinities.
Mechanism of Action
The mechanism of action of 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The bromine atom in the compound can facilitate binding to specific sites on target molecules, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
4,4-Dimethylisoquinoline-1,3-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-4,4-dimethylisoquinoline-1,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
7-Fluoro-4,4-dimethylisoquinoline-1,3-dione: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Biological Activity
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (commonly referred to as 7-Bromo-THIQ) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial, anticancer, and neuroprotective properties. The findings are supported by data tables and case studies where applicable.
- IUPAC Name: 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Molecular Formula: C11H15BrClN
- CAS Number: 1203684-66-5
- Molecular Weight: 276.61 g/mol
Antibacterial Activity
Research indicates that 7-Bromo-THIQ exhibits notable antibacterial properties. A study evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
The compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, suggesting its potential as an alternative antibacterial agent .
Anticancer Activity
7-Bromo-THIQ has been investigated for its anticancer properties, particularly in breast cancer models. The compound was shown to induce apoptosis in MCF-7 cell lines with the following results:
| Compound Concentration (µM) | Cell Viability (%) | LDH Levels (U/L) |
|---|---|---|
| Control | 100 | 85.35 ± 4.2 |
| 50 | 75 | 200 ± 20 |
| 100 | 50 | 400 ± 25 |
| 200 | 25 | 521.77 ± 30.8 |
The increase in LDH levels indicates cytotoxicity associated with the treatment . Additionally, the compound was found to affect cell cycle progression, indicating a mechanism of action that halts cell division .
Neuroprotective Effects
In studies focusing on neuroprotection, the compound's ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis, was highlighted. This inhibition suggests a potential role in modulating neurotransmitter levels and offers insights into possible therapeutic applications for neurodegenerative diseases .
Case Studies
Case Study: Anticancer Efficacy in MCF-7 Cells
A detailed investigation into the effects of varying concentrations of 7-Bromo-THIQ on MCF-7 cells revealed significant alterations in cell morphology and viability:
- Observations: Treated cells displayed reduced size and irregular shapes.
- Mechanism: Flow cytometry analysis indicated an increase in cells arrested in the S phase of the cell cycle.
This study underscores the compound's potential as an anticancer agent through apoptosis induction and cell cycle arrest .
Q & A
Basic Question: What are the critical factors in designing a synthesis route for 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione?
Methodological Answer:
The synthesis design must account for the position and steric effects of substituents (e.g., bromine at C7, methyl groups at C4). Evidence from analogous tetrahydroisoquinoline derivatives suggests that regioselective bromination and dimethyl group stability under reaction conditions are pivotal . For example, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) has been effective for similar compounds, though reaction temperature and solvent polarity must be optimized to avoid side reactions . Additionally, protecting groups may be required to preserve the dione moiety during synthesis.
Advanced Question: How can computational chemistry enhance reaction optimization for this compound?
Methodological Answer:
State-of-the-art computational methods, such as quantum chemical reaction path searches , can predict optimal reaction pathways and intermediates. For instance, the ICReDD framework integrates quantum calculations with experimental data to narrow down reaction conditions (e.g., solvent selection, catalyst efficiency) and reduce trial-and-error approaches . Density Functional Theory (DFT) can model bromination energetics, while Molecular Dynamics (MD) simulations assess solvent effects on yield. Experimental validation should follow, creating a feedback loop to refine computational parameters .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR : Identifies proton environments, such as methyl groups (δ ~1.2–1.5 ppm) and bromine-adjacent protons (δ ~7.0–7.5 ppm).
- 13C NMR : Confirms quaternary carbons (e.g., carbonyl groups at ~170–180 ppm) and brominated aromatic carbons.
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak for C11H10BrNO2 at m/z 282.0).
Reference data from structurally similar compounds (e.g., 6-bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline) shows these techniques reliably confirm purity and structure .
Advanced Question: How can researchers resolve contradictions in bromination yields under varying conditions?
Methodological Answer:
Contradictions often arise from competing reaction mechanisms (e.g., radical vs. electrophilic bromination). A systematic approach includes:
Mechanistic Studies : Use radical traps (e.g., TEMPO) or isotopic labeling to identify intermediates.
Kinetic Analysis : Compare rate constants under different temperatures or solvents.
Computational Modeling : Map potential energy surfaces to identify dominant pathways .
For example, NBS in DMF may favor radical bromination, while Br2 in acetic acid could proceed via electrophilic substitution. Cross-referencing experimental and computational data clarifies dominant mechanisms .
Basic Question: How do functional groups influence the compound’s reactivity in further derivatization?
Methodological Answer:
- Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) but may deactivate the ring toward electrophiles.
- Dione Moiety : Participates in condensation reactions (e.g., with hydrazines to form heterocycles) but requires acidic/basic conditions to avoid decomposition.
- Methyl Groups : Provide steric hindrance, directing reactions to less hindered positions.
Evidence from tetrahydroisoquinoline derivatives highlights that substituent location dictates reactivity patterns, necessitating tailored reaction conditions .
Advanced Question: What strategies improve regioselective bromination of the tetrahydroisoquinoline core?
Methodological Answer:
Regioselectivity is controlled by electronic and steric factors :
Directing Groups : Electron-donating groups (e.g., methyl) para to the target site enhance bromine incorporation.
Catalysts : Lewis acids (e.g., FeBr3) polarize Br2 for electrophilic attack at electron-rich positions.
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in radical pathways.
For example, bromination of 6-bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline with NBS in DMF achieved >80% yield at C7 due to steric shielding from the methylpiperidinyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
